

Wilfordine and Related Compounds: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Wilfordine

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A detailed analysis of the clinical trial data for **Wilfordine**'s active component, Triptolide, and its derivatives, Minnelide and LLDT-8, reveals their therapeutic potential across a range of diseases, primarily in oncology and autoimmune disorders. This guide provides a comprehensive comparison of their clinical performance, experimental protocols, and mechanisms of action, supported by quantitative data and visualizations of key signaling pathways.

While clinical trial data specifically for **Wilfordine** is limited, extensive research has been conducted on Triptolide, a major active component of *Tripterygium wilfordii*, the plant from which **Wilfordine** is extracted. Triptolide and its more soluble analogs, Minnelide and (5R)-5-hydroxytriptolide (LLDT-8), have been the focus of numerous preclinical and clinical investigations. This guide synthesizes the available data to offer an objective comparison for researchers, scientists, and drug development professionals.

Comparative Clinical Trial Data

The clinical development of Triptolide and its analogs has centered on their potent anti-inflammatory and anti-proliferative properties. The following tables summarize the quantitative data from key clinical trials.

Minnelide in Gastrointestinal Cancers

Minnelide, a water-soluble prodrug of Triptolide, has been investigated in patients with advanced gastrointestinal cancers.

Trial Identifier	Phase	Indication	Number of Patients	Treatment Regimen	Key Outcomes	Adverse Events (Grade ≥ 3)
NCT04896073	II	Adenosquamous Carcinoma of the Pancreas (ASCP)	25 (evaluable)	2 mg/day or 2.5 mg/day orally for 21 days of a 28-day cycle	Primary Endpoint: Disease Control Rate (CR + PR + SD ≥ 16 weeks) [1][2][3]	Data on specific adverse events from this trial are not yet fully published.
Phase I	Advanced Gastrointestinal Carcinomas	45 (23 pancreatic)	Dose-escalation	Disease Control Rate: 54% [4]	Neutropenia (38%) [4]	

LLDT-8 in HIV Immunological Non-Responders

LLDT-8, a hydroxylated analog of Triptolide, has shown promise in improving immune function in HIV patients who do not respond adequately to antiretroviral therapy.

Trial Identifier	Phase	Indication	Number of Patients	Treatment Groups	Duration	Primary Endpoints
NCT04084444	II	HIV Immunological Non-Responders	149	1. LLDT-8 0.5 mg/day (n=51) 2. LLDT-8 1.0 mg/day (n=46) 3. Placebo (n=52)	48 weeks	Change in CD4 T-cell count: - 1.0 mg LLDT-8: +63 cells/mm ³ (p=0.036 vs placebo) - 0.5 mg LLDT-8: +49 cells/mm ³ - Placebo: +32 cells/mm ³ Change in serum interferon-γ-induced protein 10: - 1.0 mg LLDT-8: -72.1 mg/L (p=0.007 vs placebo) - Placebo: -22.8 mg/L[5][6]

Triptolide and LLDT-8 in Rheumatoid Arthritis

While preclinical studies have demonstrated the potent anti-inflammatory effects of Triptolide in models of rheumatoid arthritis (RA), quantitative data from human clinical trials are less readily available in a tabulated format. A Phase II clinical trial of LLDT-8 in RA has been completed in

China, though detailed numerical results are not widely published. Preclinical data indicate that Triptolide can significantly reduce arthritis scores and paw thickness in animal models of RA[7][8][9].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.

Minnelide in Pancreatic Cancer (NCT04896073)

- Study Design: A Phase II, single-arm, open-label study.[2][3]
- Inclusion Criteria: Adult patients (≥ 18 years) with histologically confirmed metastatic, recurrent, or locally advanced unresectable adenosquamous carcinoma of the pancreas that has progressed on at least one prior systemic therapy.[10]
- Treatment Administration: Minnelide is self-administered orally at a dose of 2 mg/day or 2.5 mg/day for 21 consecutive days, followed by a 7-day rest period, constituting a 28-day cycle. Treatment continues for up to 12 cycles.[1][2]
- Efficacy Evaluation: The primary endpoint is the disease control rate, defined as the sum of complete responses, partial responses, and stable disease lasting at least 16 weeks, assessed according to RECIST v1.1 criteria.[1] Tumor assessments are performed every two cycles.[1]
- Safety Monitoring: Patients are monitored for adverse events, with clinical laboratory investigations performed on days 1, 8, 15, and 22 of the first cycle and on days 1 and 15 of subsequent cycles.[10]

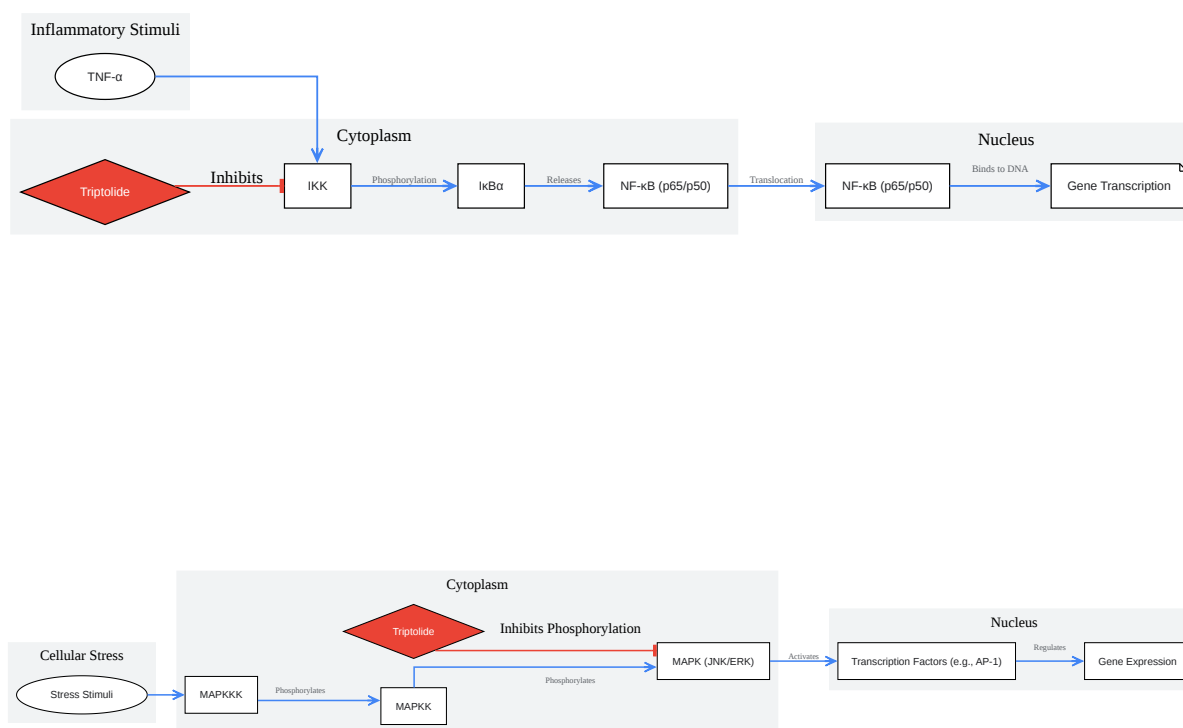
LLDT-8 in HIV Immunological Non-Responders (NCT04084444)

- Study Design: A Phase II, randomized, double-blind, placebo-controlled trial.[5][6]
- Inclusion Criteria: Adult patients with long-term suppressed HIV infection and suboptimal CD4 recovery.[5]

- **Treatment Administration:** Patients were randomly assigned in a 1:1:1 ratio to receive oral LLDT-8 at 0.5 mg/day, 1.0 mg/day, or a matching placebo for 48 weeks, in addition to their ongoing antiretroviral therapy.[5][6]
- **Efficacy Evaluation:** The primary endpoints were the change in CD4 T-cell counts and inflammatory markers from baseline to week 48.[5]
- **Safety Monitoring:** Adverse events were monitored throughout the study.[5]

Signaling Pathway Visualizations

Triptolide and its analogs exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cell proliferation, notably the NF- κ B and MAPK pathways.



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